REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:21]=[CH:20][C:7]2[S:8][CH2:9][C:10](=O)[N:11]([CH:12]([CH3:18])[C:13]([O:15][CH2:16][CH3:17])=[O:14])[C:6]=2[CH:5]=1)([O-:3])=[O:2].COC1C=CC(P2(SP(C3C=CC(OC)=CC=3)(=S)S2)=[S:31])=CC=1>C1(C)C=CC=CC=1>[N+:1]([C:4]1[CH:21]=[CH:20][C:7]2[S:8][CH2:9][C:10](=[S:31])[N:11]([CH:12]([CH3:18])[C:13]([O:15][CH2:16][CH3:17])=[O:14])[C:6]=2[CH:5]=1)([O-:3])=[O:2]
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Name
|
|
Quantity
|
0.189 g
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Type
|
reactant
|
Smiles
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[N+](=O)([O-])C1=CC2=C(SCC(N2C(C(=O)OCC)C)=O)C=C1
|
Name
|
|
Quantity
|
0.493 g
|
Type
|
reactant
|
Smiles
|
COC=1C=CC(=CC1)P2(=S)SP(=S)(S2)C=3C=CC(=CC3)OC
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Name
|
|
Quantity
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40 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 16 h
|
Duration
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16 h
|
Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated in vacuo
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Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography on silica gel (eluting with 8% EtOAc in petroleum ether)
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Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC2=C(SCC(N2C(C(=O)OCC)C)=S)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.109 g | |
YIELD: PERCENTYIELD | 55% | |
YIELD: CALCULATEDPERCENTYIELD | 54.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |